1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
The compound 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a 6-methyl-2,3-dihydro-1,4-benzoxazine moiety at the N1 position and a 3-(3-methylphenyl)-1,2,4-oxadiazole group at the C5 position. This structure combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition, serotonin reuptake modulation, and phytotoxicity .
Properties
IUPAC Name |
1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-4-3-5-18(12-16)24-26-25(33-27-24)19-7-9-22(30)28(14-19)15-23(31)29-10-11-32-21-8-6-17(2)13-20(21)29/h3-9,12-14H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLPFYJJNQFHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCOC5=C4C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one represents a complex structure with potential biological activities. This article aims to explore its biological activity, focusing on antibacterial, antifungal, anti-inflammatory, and other pharmacological properties based on existing literature and research findings.
Molecular Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
Structural Representation
The structural representation includes two significant moieties: a benzoxazine ring and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 432.48 g/mol |
| LogP | 3.0055 |
| Polar Surface Area | 40.666 Ų |
Antibacterial Activity
Research has indicated that derivatives of benzoxazine compounds exhibit significant antibacterial properties. For instance, studies have shown that similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In a study evaluating the antibacterial activity of various benzoxazine derivatives, the compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL , particularly effective against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's antifungal properties have also been investigated. Similar benzoxazine derivatives have shown efficacy against common fungal pathogens.
Research Findings
A comparative analysis demonstrated that certain derivatives could effectively inhibit fungal growth, with specific attention to their mechanism of action involving disruption of fungal cell wall synthesis .
Anti-inflammatory Properties
Benzoxazine derivatives are noted for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Research suggests that compounds with similar structures can inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers .
Summary of Biological Activities
| Activity Type | Efficacy Level | Notable Findings |
|---|---|---|
| Antibacterial | High | Effective against S. aureus and E. coli |
| Antifungal | Moderate | Inhibition of common fungal pathogens |
| Anti-inflammatory | Moderate to High | Modulation of inflammatory cytokines |
Comparison with Similar Compounds
Key Differences :
- The 3-methylphenyl group on the oxadiazole may enhance lipophilicity compared to simpler phenyl substituents .
Pyridin-2(1H)-one Derivatives with Piperazine/Phenyl Groups
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives (e.g., compound 15a ) exhibit potent serotonin (5-HT) reuptake inhibition (IC₅₀: 10–50 nM), attributed to the piperazine moiety’s interaction with the serotonin transporter (SERT) . In contrast, 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones demonstrate IGF-1R inhibition (IC₅₀: <100 nM) via benzimidazole-mediated hydrogen bonding at the ATP-binding pocket .
Key Differences :
- The target compound’s benzoxazine group may confer selectivity for aminergic receptors (e.g., MCHR1) over SERT, as seen in 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives .
- The oxadiazole substituent’s electron-withdrawing properties could modulate oxidative metabolism compared to benzimidazole-containing analogues .
Mechanically Diverse Pyridin-2(1H)-one-Based Therapeutics
- Phytotoxic Agents: 4-Hydroxy-6-methylpyridin-2(1H)-one derivatives (e.g., 3) show selective phytotoxicity against dicotyledonous plants (e.g., Ipomoea grandifolia) at 6.7 × 10⁻⁸ mol/g, likely via disruption of auxin signaling .
- Antinociceptive Agents: 3,5-Disubstituted pyridin-2(1H)-ones (e.g., compound 69) inhibit mechanical allodynia (ED₅₀: 3 mg/kg) by targeting p38α MAPK, a pathway distinct from the target compound’s putative kinase interactions .
Comparative Data Table
Q & A
Q. What synthetic strategies are recommended for constructing the 1,4-benzoxazin-4-yl moiety in this compound?
The 1,4-benzoxazin-4-yl moiety can be synthesized via cyclization reactions involving o-aminophenol derivatives and ketones. For example, Appel salt (4,5-dichloro-1,2,3-dithiazol-ium chloride) has been used to facilitate heterocyclic ring formation under optimized conditions (e.g., with pyridine derivatives as bases at 0–5°C) . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the benzoxazine ring before coupling to the pyridin-2(1H)-one core.
Q. Which spectroscopic techniques are most effective for characterizing the oxadiazole ring?
- 1H/13C NMR : The oxadiazole ring’s protons are typically deshielded (δ 8.5–9.0 ppm), while carbons resonate at δ 160–170 ppm.
- FTIR : Look for C=N stretches near 1600 cm⁻¹ and C-O-C vibrations at 1250–1150 cm⁻¹.
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the oxadiazole’s exact mass .
- X-ray crystallography (if crystalline) resolves bond angles and confirms regiochemistry .
Q. How should researchers handle stability challenges during storage?
The compound’s ester and amide linkages are prone to hydrolysis. Store under inert gas (N2/Ar) at –20°C in anhydrous DMSO or DMF. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) every 3 months .
Advanced Research Questions
Q. How can the coupling reaction between the pyridin-2(1H)-one core and the oxadiazole substituent be optimized?
- Activation : Use EDCI/HOBt or DCC/DMAP to activate carboxylic acid intermediates for amide bond formation.
- Solvent optimization : DMF or THF improves solubility of aromatic intermediates.
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., oxadiazole ring opening).
- Monitoring : Track reaction progress via TLC (UV254) or LC-MS. Yields >70% are achievable with rigorous exclusion of moisture .
Q. What are common contradictions in biological activity data, and how can they be resolved?
- False positives in antimicrobial assays : Contamination by residual solvents (e.g., DMSO) can skew results. Include solvent-only controls and validate via LC-MS .
- Variability in cytotoxicity : Cell line heterogeneity (e.g., HeLa vs. MCF-7) requires standardized protocols (e.g., MTT assays with triplicate runs). Adjust for compound solubility limits (<10 µM in PBS) .
Q. How can computational methods predict the reactivity of the 2-oxoethyl linker?
- DFT calculations : Model the electron density of the carbonyl group to predict nucleophilic attack sites.
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) to prioritize synthetic analogs.
- QM/MM simulations : Assess hydrolysis pathways under physiological pH (e.g., accelerated degradation at pH >7) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
